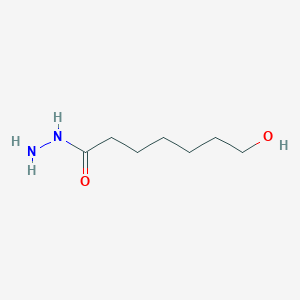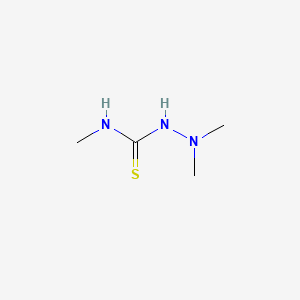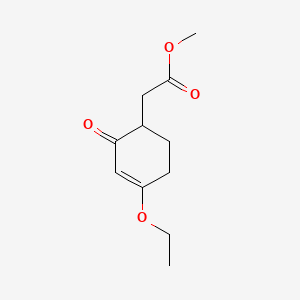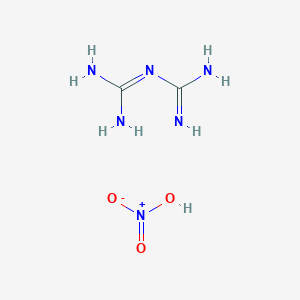![molecular formula C6H9F2NO B13817406 N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C6H9F2NO and a molecular weight of 149.1385664. This compound is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and two methyl groups, along with a hydroxylamine functional group.
Vorbereitungsmethoden
The synthesis of N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine involves several steps, typically starting with the preparation of the cyclopropyl ring. The reaction conditions often include the use of strong bases and fluorinating agents to introduce the fluorine atoms. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine can be compared with other similar compounds, such as:
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide: This compound shares the cyclopropyl ring but has different functional groups, leading to distinct chemical properties and applications.
(E)-N-{[(1S)-2,2-difluoro-3,3-dimethylcyclopropyl]methylidene}hydroxylamine: This is a stereoisomer with similar structural features but different spatial arrangement, affecting its reactivity and biological activity.
This compound stands out due to its specific substitution pattern and the presence of the hydroxylamine group, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C6H9F2NO |
|---|---|
Molekulargewicht |
149.14 g/mol |
IUPAC-Name |
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H9F2NO/c1-5(2)4(3-9-10)6(5,7)8/h3-4,10H,1-2H3 |
InChI-Schlüssel |
AHBXASJJTPKBKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(F)F)C=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)

![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)
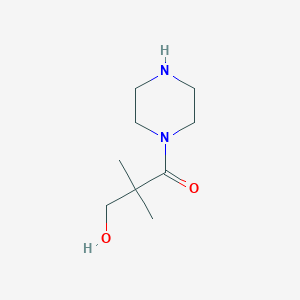
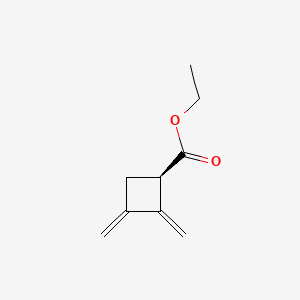
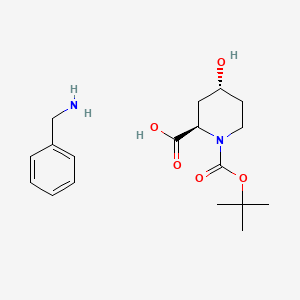
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
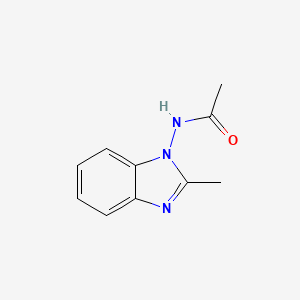
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
